![molecular formula C7H5FN2S2 B11728110 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol](/img/structure/B11728110.png)
4-Amino-7-fluoro-1,3-benzothiazole-2-thiol
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Overview
Description
4-Amino-7-fluoro-1,3-benzothiazole-2-thiol is an aromatic heterocyclic compound with the empirical formula C7H5FN2S2 and a molecular weight of 200.26 g/mol . This compound is part of the benzothiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2-aminothiophenol with 4-fluoroaniline in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to facilitate the cyclization process. Industrial production methods may employ microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
4-Amino-7-fluoro-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis and Material Science
Building Block for Heterocyclic Compounds
4-Amino-7-fluoro-1,3-benzothiazole-2-thiol serves as an essential intermediate in synthesizing more complex heterocyclic compounds. Its ability to form various derivatives allows chemists to explore new chemical entities with enhanced properties.
Development of New Materials
The compound is utilized in developing materials with specific electronic or optical properties. Its fluorine substitution enhances stability and performance in various applications, including sensors and electronic devices.
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antibiotics and antifungal agents .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated promising efficacy comparable to standard antibiotics like norfloxacin and fluconazole .
Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison Standard |
---|---|---|
E. coli | 32 µg/mL | Norfloxacin (16 µg/mL) |
S. aureus | 16 µg/mL | Fluconazole (32 µg/mL) |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies show that it can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, through mechanisms involving cell cycle arrest and apoptosis induction .
Case Study: Anticancer Activity
In vitro studies revealed that this compound derivatives exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 2.74 to 15.36 µM, indicating significant anticancer activity .
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
MCF-7 | 2.74 | Sorafenib (5.47) |
HePG-2 | 12.88 | Sorafenib (5.47) |
Comparison with Related Compounds
When compared to other benzothiazole derivatives such as 2-Aminobenzothiazole and 6-Aminobenzothiazole, the fluorine substitution in this compound enhances its biological activity and stability.
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
4-Amino-7-fluoro... | High | High |
2-Aminobenzothiazole | Moderate | Moderate |
6-Aminobenzothiazole | Low | Low |
Mechanism of Action
The mechanism of action of 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi . In cancer research, it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
4-Amino-7-fluoro-1,3-benzothiazole-2-thiol can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antifungal and antibacterial properties.
6-Aminobenzothiazole: Used in the synthesis of dyes and pigments.
2-Amino-6-nitrobenzothiazole: Exhibits significant antitubercular activity.
The uniqueness of this compound lies in its fluorine substitution, which enhances its biological activity and stability compared to other benzothiazole derivatives .
Biological Activity
4-Amino-7-fluoro-1,3-benzothiazole-2-thiol is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and its derivatives.
Chemical Structure and Properties
The molecular formula of this compound is C7H6FN2S, with a molecular weight of approximately 174.20 g/mol. The compound features a benzothiazole core with an amino group and a fluorine atom that contribute to its biological activity.
Biological Activity Overview
Research has demonstrated that benzothiazole derivatives exhibit a variety of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The specific compound this compound has shown promising results in various studies.
Anticancer Activity
A significant body of research has focused on the anticancer properties of benzothiazole derivatives. In particular, compounds related to this compound have been synthesized and evaluated for their efficacy against various cancer cell lines.
Table 1: Anticancer Activity of Benzothiazole Derivatives
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
7e | SKRB-3 | 1.2 | Induces apoptosis |
7e | SW620 | 4.3 | Induces apoptosis |
7e | A549 | 44 | Induces apoptosis |
7e | HepG2 | 48 | Induces apoptosis |
1 | SW480 | - | Moderate activity |
2 | HeLa | - | Moderate activity |
The compound 7e , a derivative linked to benzothiazole-2-thiol, exhibited the most potent anticancer activity across multiple cell lines, inducing apoptosis in HepG2 cells at low concentrations (IC50 = 48 nM) .
The mechanisms by which benzothiazole derivatives exert their biological effects are multifaceted. For instance:
- Apoptosis Induction: Many studies have highlighted that these compounds can trigger programmed cell death in cancer cells. Flow cytometry analysis revealed that treatment with compound 7e resulted in significant apoptotic cell populations at varying concentrations .
- Enzyme Inhibition: Some derivatives are known to inhibit specific enzymes crucial for cancer cell proliferation. This inhibition can disrupt metabolic pathways essential for tumor growth.
Case Studies
Several studies have examined the efficacy of benzothiazole derivatives in preclinical settings:
- Study on Compound 7e : This study synthesized novel benzothiazole derivatives and tested their effects on various cancer cell lines. Compound 7e was particularly effective against multiple lines, showcasing its potential as an anticancer agent .
- Mechanistic Study : Another investigation focused on the molecular dynamics of compound interactions with Bcl-2 proteins, revealing that certain substitutions in the benzothiazole structure enhance cytotoxicity .
Properties
Molecular Formula |
C7H5FN2S2 |
---|---|
Molecular Weight |
200.3 g/mol |
IUPAC Name |
4-amino-7-fluoro-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H5FN2S2/c8-3-1-2-4(9)5-6(3)12-7(11)10-5/h1-2H,9H2,(H,10,11) |
InChI Key |
SANPYYKDGIFRBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)NC(=S)S2)F |
Origin of Product |
United States |
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